N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-2-3-5-16(13)23-11-17(22)21-10-15-18(20-8-7-19-15)14-6-9-24-12-14/h2-9,12H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHYWJFMZNLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the thiophene group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the acetamide moiety: This step might involve amidation reactions where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazine ring or the acetamide group, potentially yielding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, potentially serving as a precursor in organic synthesis.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, the compound might find use in the development of new materials, such as polymers or electronic components, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Research Implications
- Structural Uniqueness : The combination of pyrazine, thiophene, and o-tolyloxy groups distinguishes this compound from analogues, suggesting unique electronic and steric properties.
- Biological Potential: Thiophene and pyrazine moieties are common in kinase inhibitors and antimicrobial agents, warranting exploration in these areas .
- Optimization Opportunities : Introducing polar groups (e.g., sulfamoyl) could balance lipophilicity and solubility for improved pharmacokinetics .
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant research findings.
Structural Characteristics
The compound features:
- A thiophene ring : Known for its electron-rich properties, which can enhance interactions with biological targets.
- A pyrazine moiety : Often associated with diverse pharmacological activities.
- An o-tolyloxy group : This substitution may influence the compound's lipophilicity and binding affinity.
The molecular formula is , and it has a molecular weight of approximately 352.39 g/mol.
Mechanisms of Biological Activity
This compound's biological activity is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially acting as a therapeutic agent in conditions like cancer or diabetes.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases.
In Vitro Studies
Recent studies have evaluated the biological efficacy of this compound through various in vitro assays:
Case Studies
- Diabetes Research : A study focused on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes management. The compound showed promising results with an IC50 value of 4.48 µM, indicating its potential utility in diabetes therapy .
- Anticancer Activity : In a series of experiments involving different cancer cell lines, this compound demonstrated significant cytotoxicity, prompting further investigation into its mechanisms and potential clinical applications.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiophene + Pyrazine | Moderate enzyme inhibition |
| Compound B | Thiophene + Benzamide | Antioxidant properties |
| This compound | Thiophene + Pyrazine + o-Tolyloxy | Strong enzyme inhibition and cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
